3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
3-(2,4-Dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.4]nonene core substituted with a 2,4-dichlorophenyl group at position 3 and a 4-fluorobenzoyl moiety at position 1. While direct pharmacological data for this compound are absent in the provided evidence, structurally related diazaspiro derivatives (e.g., irbesartan analogs) are known for their therapeutic applications, suggesting relevance in medicinal chemistry .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2OS/c21-13-5-8-15(16(22)11-13)17-19(27)25(20(24-17)9-1-2-10-20)18(26)12-3-6-14(23)7-4-12/h3-8,11H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINFRBIFVAVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the 2,4-dichlorophenyl and 4-fluorobenzoyl groups via substitution reactions. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogs
Implications of Structural Variations
Fluorine in the 4-fluorobenzoyl moiety increases polarity and metabolic resistance compared to methyl groups () .
Spiro Ring Modifications :
- Smaller spiro systems (e.g., spiro[4.4]) enforce rigidity, which may improve binding specificity, whereas larger rings (e.g., spiro[4.6]) introduce flexibility for diverse conformations .
Benzoyl Presence/Absence :
- The 4-fluorobenzoyl group in the target compound contributes to higher molecular weight and lipophilicity, critical for membrane permeability and pharmacokinetics .
Biological Activity
The compound 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a member of the diazaspiro compounds, which are gaining attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of both dichlorophenyl and fluorobenzoyl groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiosemicarbazide derivatives. For instance, compounds with similar structures have shown activity against various cancer cell lines. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects with IC50 values ranging from 6.2 μM to over 40 μM against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| Similar Derivative | T47D | 27.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiosemicarbazide derivatives can inhibit the growth of Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications at the aryl position significantly influence antibacterial potency .
The proposed mechanism of action for compounds in this class involves interference with cellular processes such as DNA replication and protein synthesis. The presence of sulfur in the thione group may facilitate binding to metal ions or other critical biomolecules, enhancing its biological activity .
Study 1: Anticancer Efficacy
In a study conducted on various thiosemicarbazide derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The research utilized MTT assays to determine cell viability post-treatment.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial effects of fluorobenzoylthiosemicarbazides against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives showed potent activity with minimum inhibitory concentrations (MICs) between 7.82 to 31.25 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
